Ethyl 2,3-dimethyl-1H-indole-5-carboxylate
Overview
Description
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are known for their presence in natural products and pharmaceuticals. The compound is a derivative of indole with specific substituents that affect its chemical and physical properties, as well as its reactivity.
Synthesis Analysis
The synthesis of indole derivatives often involves strategies such as the Friedel-Crafts acylation, as seen in the synthesis of ethyl 1H-indole-2-carboxylate, where acylation occurs at specific positions on the indole nucleus depending on the substituents present and the acylating reagents used . The acetylation of ethyl 1H-indole-3-carboxylate leads to the formation of ethyl 1-acetyl-1H-indole-3-carboxylate, demonstrating the reactivity of the indole carboxylate towards acylating agents .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a planar aromatic ring system. In the case of ethyl 1-acetyl-1H-indole-3-carboxylate, the aromatic ring system is nearly planar, and the ethyl group is also located within this plane . The crystal structure of related compounds, such as ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, reveals the presence of dihedral angles formed by the planes of the central ring and adjacent benzene rings, which can influence the compound's intermolecular interactions .
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions, including the formation of dimers through intermolecular hydrogen bonding, as observed in several synthesized compounds . The strength and nature of these interactions can be analyzed using topological parameters at bond critical points (BCP) . Additionally, the reactivity of specific sites within the molecule can be determined using local reactivity descriptors such as Fukui functions and electrophilicity indices .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure and the nature of their substituents. Quantum chemical calculations, such as density functional theory (DFT), can evaluate properties like thermodynamic parameters, indicating whether the formation of a compound is exothermic and spontaneous at room temperature . Spectroscopic methods, including 1H NMR, UV-Visible, FT-IR, and Mass spectroscopy, are used to characterize the synthesized compounds and confirm their structures . The vibrational analysis can indicate the presence of dimers in the solid state, and the binding energy of these dimers can be calculated using DFT .
Future Directions
properties
IUPAC Name |
ethyl 2,3-dimethyl-1H-indole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-4-16-13(15)10-5-6-12-11(7-10)8(2)9(3)14-12/h5-7,14H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDRHZVLRCGSFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346471 | |
Record name | Ethyl 2,3-dimethyl-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate | |
CAS RN |
21523-62-6 | |
Record name | Ethyl 2,3-dimethyl-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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